(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound exhibits fluorescence properties , suggesting that it may interact with certain biological targets that can modulate its fluorescence characteristics.
Mode of Action
The compound undergoes both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms . The AIE mechanism is a photophysical process where the compound, which is non-emissive in the molecularly dissolved state, becomes highly emissive upon aggregation. The TICT mechanism involves the transfer of charge within the molecule, which can lead to changes in its fluorescence properties .
Biochemical Pathways
The compound’s fluorescence properties suggest that it may interact with biochemical pathways that can influence its aggregation state or intramolecular charge distribution .
Result of Action
The compound exhibits distinct fluorescence properties under different conditions. In its crystalline form, it emits intense green fluorescence under UV illumination. After grinding, the emission decreases dramatically with a red-shift in the emission wavelength . These changes in fluorescence are due to a transition from a crystalline to an amorphous state .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence properties can be altered by mechanical force (such as grinding) or by exposure to common organic solvents . These environmental factors can induce a transition between the compound’s crystalline and amorphous states, thereby influencing its fluorescence characteristics .
Biochemical Analysis
Biochemical Properties
The compound (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide has been reported to undergo both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms .
Cellular Effects
This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide is likely linked to its AIE and TICT properties . These mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide in laboratory settings are not yet fully known. Its AIE and TICT properties suggest that it could have interesting stability and degradation characteristics, as well as potential long-term effects on cellular function .
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-8-14(19-18-10)16(22)20-17-9-13-12-5-3-2-4-11(12)6-7-15(13)21/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQULRMFSBBJJR-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.